

IUPAC name for 2-[4-(trifluoromethyl)phenyl]benzaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

2-[4-

Compound Name: (Trifluoromethyl)phenyl]benzaldehyde

Cat. No.: B1304073

[Get Quote](#)

An In-depth Technical Guide to 4'-(Trifluoromethyl)biphenyl-2-carbaldehyde

Introduction

4'-(Trifluoromethyl)biphenyl-2-carbaldehyde is a fluorinated aromatic aldehyde that serves as a critical intermediate in advanced organic synthesis. Its unique molecular structure, featuring a biphenyl core with a formyl group at the 2-position and a trifluoromethyl group at the 4'-position, makes it a valuable building block in medicinal chemistry and materials science. The presence of the trifluoromethyl (-CF₃) group is particularly significant, as it can enhance the metabolic stability, lipophilicity, and binding affinity of target molecules, making it a desirable feature in the design of novel pharmaceuticals.[1][2]

This technical guide provides a comprehensive overview of 4'-(Trifluoromethyl)biphenyl-2-carbaldehyde for researchers, scientists, and drug development professionals. It covers the compound's nomenclature, physicochemical properties, a detailed experimental protocol for its synthesis via Suzuki-Miyaura coupling, and its applications in drug discovery.

Compound Identification and Properties

The compound is identified by several names and numbers, with its key properties summarized below.

Identifier	Value	Reference
IUPAC Name	2-[4-(Trifluoromethyl)phenyl]benzaldehyde	[3]
Synonym	4'-(Trifluoromethyl)biphenyl-2-carbaldehyde	[3]
CAS Number	84392-23-4	[3][4]
Molecular Formula	C ₁₄ H ₉ F ₃ O	[3][4]
Molecular Weight	266.22 g/mol	-
Appearance	Crystalline powder	[4]
Purity	≥97%	[4]

Synthesis via Suzuki-Miyaura Coupling

The primary method for synthesizing 4'-(Trifluoromethyl)biphenyl-2-carbaldehyde is the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is widely used in the synthesis of biaryls.^[5] The reaction involves the palladium-catalyzed coupling of an aryl halide with an arylboronic acid.

For the synthesis of this specific compound, the typical reactants are 2-bromobenzaldehyde and 4-(trifluoromethyl)phenylboronic acid.

Experimental Protocol

The following is a representative experimental protocol for the Suzuki-Miyaura coupling reaction to produce 4'-(Trifluoromethyl)biphenyl-2-carbaldehyde.

Materials:

- 2-bromobenzaldehyde
- 4-(trifluoromethyl)phenylboronic acid

- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)
- Triphenylphosphine (PPh_3) or other suitable phosphine ligand
- Potassium carbonate (K_2CO_3) or another suitable base
- Toluene and Water (solvent system)
- Ethyl acetate (for extraction)
- Brine (for washing)
- Anhydrous magnesium sulfate (for drying)
- Silica gel (for column chromatography)

Procedure:

- **Reaction Setup:** To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-bromobenzaldehyde (1.0 equivalent), 4-(trifluoromethyl)phenylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).
- **Catalyst Addition:** Add the palladium catalyst, such as a pre-mixed solution of palladium(II) acetate (e.g., 2 mol%) and triphenylphosphine (e.g., 4 mol%), to the flask.
- **Solvent Addition:** Add a degassed mixture of toluene and water (e.g., 4:1 v/v) to the flask.
- **Reaction Execution:** Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon) for 4-12 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
- **Workup:** Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and transfer it to a separatory funnel.
- **Extraction:** Extract the aqueous layer three times with ethyl acetate.
- **Washing and Drying:** Combine the organic layers and wash them sequentially with water and then brine. Dry the organic layer over anhydrous magnesium sulfate.

- Purification: Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 4'-(Trifluoromethyl)biphenyl-2-carbaldehyde as a crystalline solid.

Synthesis Workflow Diagram

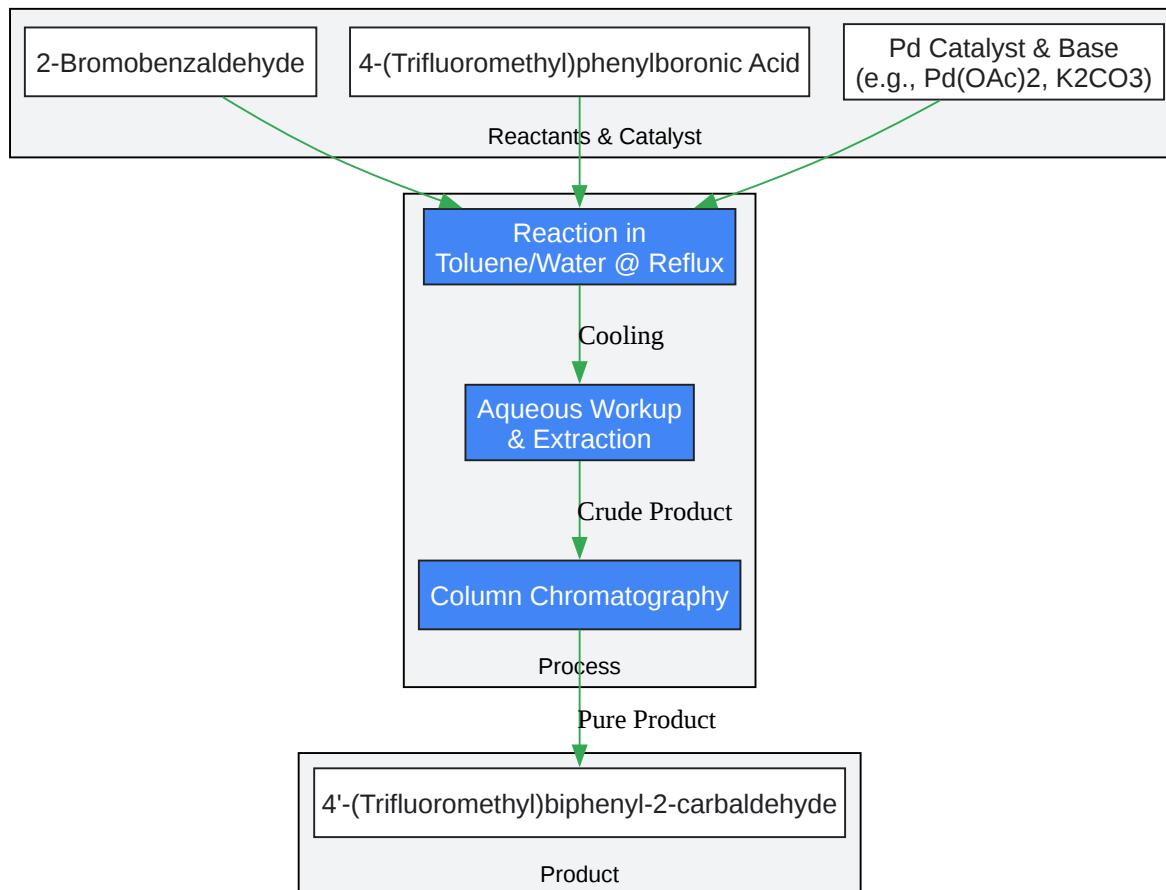


Figure 1: Suzuki-Miyaura Coupling Workflow

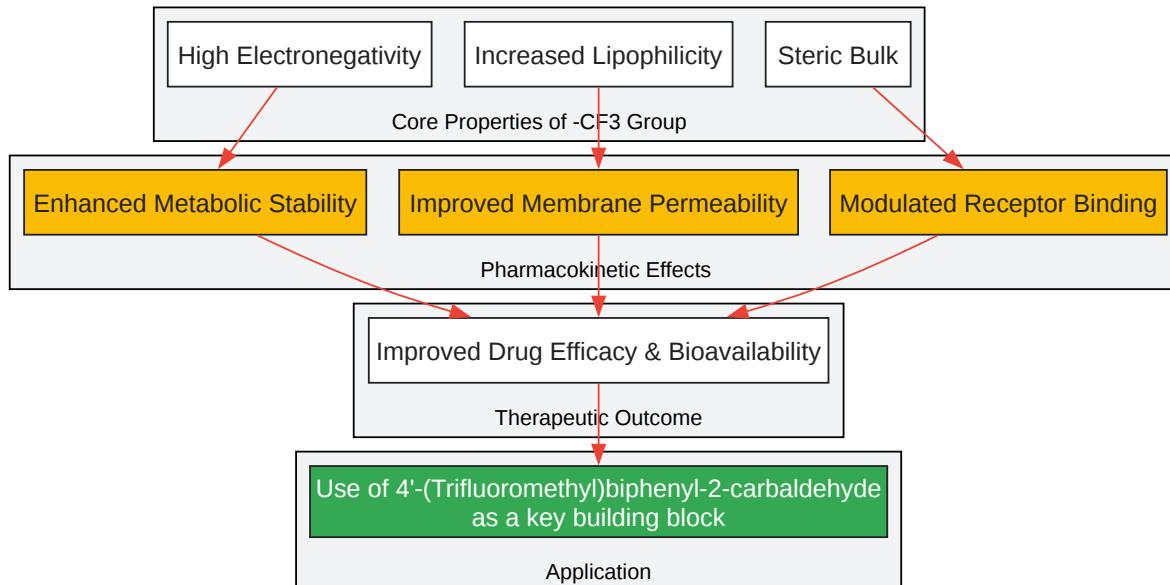


Figure 2: Rationale for Use in Drug Design

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. pschemicals.com [pschemicals.com]
- 4. 2-[4-(Trifluoromethyl)phenyl]benzaldehyde, CasNo.84392-23-4 BOC Sciences United States [bocscichem.lookchem.com]

- 5. tcichemicals.com [tcichemicals.com]
- To cite this document: BenchChem. [IUPAC name for 2-[4-(trifluoromethyl)phenyl]benzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1304073#iupac-name-for-2-4-trifluoromethyl-phenyl-benzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com